6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and others . These methods typically involve the cyclization of hydrazones or other nitrogen-containing precursors under acidic or basic conditions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in cellular processes . The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Known for its enzyme inhibitory properties.
Indole-2-carboxamide: Studied for its biological activities.
Rutaecarpine: A natural product with various biological properties.
Uniqueness
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C22H22ClN3O |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-1'-(2-methylpropyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C22H22ClN3O/c1-13(2)12-26-19-6-4-3-5-17(19)22(21(26)27)20-15(9-10-24-22)16-11-14(23)7-8-18(16)25-20/h3-8,11,13,24-25H,9-10,12H2,1-2H3 |
InChI Key |
ARHLOGRKVUNYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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